Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate
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Overview
Description
Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that contains an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired oxazolidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of oxazolidines with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various substituted oxazolidines.
Scientific Research Applications
Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It can be used in the design of new pharmaceuticals with potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate
- Benzyl 2-oxo-1,3-oxazolidine-4-carboxylate
- Ethyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate
Uniqueness
Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate (CAS Number: 157823-76-2) is a chiral compound belonging to the oxazolidine family, characterized by a five-membered heterocyclic structure that contains both nitrogen and oxygen atoms. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential as an inhibitor or modulator of various biochemical pathways.
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
- Density : 1.284 g/cm³
- Boiling Point : 433.37°C at 760 mmHg
- Flash Point : 215.895°C
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazolidine ring is capable of participating in hydrogen bonding and other non-covalent interactions, influencing the activity and binding affinity of the compound towards its molecular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways.
- Receptor Modulation : It interacts with various receptors, potentially affecting signal transduction processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have reported varying degrees of cytotoxicity against several cancer cell lines, including:
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms and efficacy.
Enzyme Interaction Studies
The compound has been studied for its interaction with various enzymes, contributing to its pharmacological profile:
Enzyme Type | Activity Type | Reference |
---|---|---|
Protein Kinases | Inhibitor | |
Cyclic Nucleotide Phosphodiesterases | Modulator |
These interactions highlight the potential of this compound in drug development, particularly in designing inhibitors for specific enzymatic pathways.
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the anticancer effects of this compound using the MTT assay across multiple cancer cell lines. The results indicated significant growth inhibition, with IC50 values suggesting potent activity against various tumor types . -
Enzyme Binding Affinity :
Another investigation assessed the binding affinity of this compound towards specific protein kinases, revealing promising inhibitory effects that could be leveraged for therapeutic applications in oncology and other diseases .
Properties
IUPAC Name |
methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYPZSJGKNSPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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